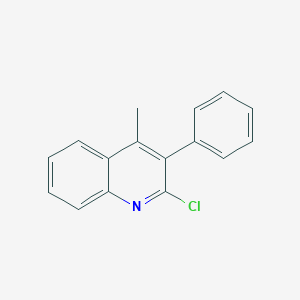
2-Chloro-4-methyl-3-phenylquinoline
Description
2-Chloro-4-methyl-3-phenylquinoline is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at position 2, a methyl group at position 4, and a phenyl group at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Quinoline derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and antiviral effects . The chloro and methyl groups enhance lipophilicity and metabolic stability, while the phenyl moiety may contribute to π-π interactions in biological targets .
Propriétés
Numéro CAS |
89081-06-1 |
|---|---|
Formule moléculaire |
C16H12ClN |
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
2-chloro-4-methyl-3-phenylquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-13-9-5-6-10-14(13)18-16(17)15(11)12-7-3-2-4-8-12/h2-10H,1H3 |
Clé InChI |
DYSUHDOSVZCJEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC2=CC=CC=C12)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares 2-chloro-4-methyl-3-phenylquinoline with structurally related quinoline derivatives, focusing on substituents, synthesis methods, physicochemical properties, and biological activities.
2.1 Structural and Substituent Variations
Key differences among analogues lie in substituent type, position, and electronic effects:
2.3 Physicochemical Properties
- Melting Points: 4k: 223–225°C (ethanol) . 3-(4-Cl-Ph)-chalcone: 453–455 K .
- Lipophilicity :
2.5 Key Contrasts
- Substituent Effects : Methoxy groups (e.g., in ) increase electron density and lipophilicity, whereas chloro groups enhance electrophilicity.
- Synthetic Complexity : Microwave-assisted methods (e.g., ) offer faster reaction times than traditional Pd-catalyzed routes .
- Biological Targets: Chalcone-quinoline hybrids (e.g., ) target microtubules, while diarylquinolines (e.g., ) inhibit mycobacterial ATP synthase.
Méthodes De Préparation
Reaction Mechanism and Conditions
Optimization Insights
-
Catalyst Load : Increasing SiO₂ concentration from 0.1 g to 0.8 g improves yield by 22%.
-
Microwave Power : Reactions at 440 W achieve 89% conversion versus 65% at 300 W.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation enables rapid cyclization and chlorination in a single step, minimizing byproduct formation. This method leverages the Vilsmeier-Haack reagent (POCl₃/DMF) to simultaneously form the quinoline skeleton and introduce the chloro group.
Protocol
-
Reactants :
-
2-Amino-4-methylacetophenone (1.0 equiv)
-
Benzaldehyde (1.2 equiv)
-
POCl₃ (3.0 equiv), DMF (1.5 equiv)
-
-
Conditions :
-
Microwave irradiation: 320 W, 15 minutes
-
Post-reaction quenching with ice-water
-
Key Findings
-
Purity : HPLC analysis shows >95% purity with retention time = 12.3 min (C18 column, acetonitrile/water).
Vilsmeier-Haack Chlorination of Preformed Quinoline
This two-step approach first synthesizes 4-methyl-3-phenylquinoline via Skraup or Doebner-Miller reactions, followed by regioselective chlorination.
Stepwise Analysis
-
Quinoline Core Formation :
-
Chlorination :
Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) integrate cyclization and functionalization, reducing purification steps. A representative MCR uses:
-
2-Amino-4-methylacetophenone
-
Benzaldehyde
-
Chloroacetyl chloride
Reaction Design
Advantages
-
Avoids isolation of intermediates.
-
Tunable by varying aldehydes and chlorinating agents.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Friedländer + Chlorination | 75 | 8.5 | 92 | Moderate | High (POCl₃ waste) |
| Microwave One-Pot | 82 | 0.25 | 95 | High | Moderate |
| Vilsmeier-Haack | 68 | 12 | 90 | Low | High |
| Multicomponent | 70 | 6 | 88 | High | Low |
Critical Evaluation
-
Microwave One-Pot Synthesis offers the best balance of yield, time, and purity, though it requires specialized equipment.
-
Multicomponent Reactions are environmentally favorable but require optimization to improve regioselectivity.
-
Vilsmeier-Haack Chlorination is limited by prolonged reaction times and POCl₃ handling challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


